molecular formula C24H34O6 B12083689 11beta,17,21-Trihydroxy-16alpha-methyl-pregn-4-ene-3,20-dione 21-Acetate

11beta,17,21-Trihydroxy-16alpha-methyl-pregn-4-ene-3,20-dione 21-Acetate

Cat. No.: B12083689
M. Wt: 418.5 g/mol
InChI Key: KLBDEWJNSCEHLH-UHFFFAOYSA-N
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Description

11β,17,21-Trihydroxy-16α-methyl-pregn-4-ene-3,20-dione 21-Acetate: is a steroid ester. Its chemical formula is C24H33FO6

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve chemical transformations. While I don’t have specific details on the exact methods, it is typically synthesized through multi-step processes.

Industrial Production:: Industrial production methods may vary, but they likely involve large-scale chemical synthesis, purification, and isolation.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Acetic anhydride: Used for acetylation.

    Fluorinating agents: For introducing the fluorine atom.

    Hydroxylating agents: To introduce hydroxy groups.

Major Products:: The major products depend on the specific reaction conditions. Hydroxylation at positions 11 and 17, as well as acetylation at position 21, are key steps.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may have pharmaceutical uses due to its steroid nature.

    Chemistry: As a synthetic intermediate.

    Biology: In studies related to steroid hormones.

Mechanism of Action

The exact mechanism of action is not well-documented. it likely interacts with cellular receptors, affecting gene expression and physiological processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of hydroxy groups, the fluoro substitution, and the acetate ester. Researchers often compare it to related steroids in their studies.

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[2-(11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C24H34O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h10,13,17-19,21,27,29H,5-9,11-12H2,1-4H3

InChI Key

KLBDEWJNSCEHLH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C

Origin of Product

United States

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